
3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2)
Overview
Description
3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a cyclohexa-1,3,5-trien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) typically involves multiple steps, including the iodination of phenolic compounds and the coupling of amino acids. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to ensure the correct placement of iodine atoms and the formation of the desired cyclohexa-1,3,5-trien-1-yl group.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its use in scientific research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce double bonds within the cyclohexa-1,3,5-trien-1-yl group.
Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium azide (NaN3), thiols (R-SH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated or hydrogenated derivatives.
Scientific Research Applications
Metabolic Studies
T2 has been utilized in metabolic studies to understand its effects on energy metabolism and thermogenesis. Research indicates that T2 can enhance mitochondrial function and increase basal metabolic rate, potentially offering insights into obesity treatment and metabolic disorders.
Case Study: Metabolic Rate Enhancement
A study conducted on rodents demonstrated that administration of T2 resulted in a significant increase in oxygen consumption and energy expenditure compared to control groups. This suggests a role for T2 in stimulating metabolic processes, which could be beneficial for developing treatments for metabolic syndrome.
Endocrine Function Research
T2's influence on thyroid hormone signaling pathways has made it a valuable tool in endocrine research. It acts as a modulator of thyroid hormone activity, providing insights into thyroid disorders and potential therapeutic approaches.
Case Study: Thyroid Hormone Modulation
In vitro studies have shown that T2 can activate thyroid hormone receptors, leading to increased transcription of target genes involved in metabolism. This property is being explored for therapeutic applications in hypothyroidism and other thyroid-related conditions.
Pharmacological Applications
The pharmacological potential of T2 is being investigated for its anti-inflammatory and neuroprotective effects. Its ability to cross the blood-brain barrier opens avenues for research into neurological disorders.
Case Study: Neuroprotective Effects
Recent experiments have indicated that T2 may exert protective effects against neurodegeneration in animal models of Alzheimer's disease. The mechanism appears to involve modulation of oxidative stress pathways and inflammation, suggesting potential for therapeutic development.
Analytical Chemistry
T2 is also used as a standard reference compound in analytical chemistry, particularly in mass spectrometry and NMR spectroscopy. Its isotopic labeling with carbon-13 enhances sensitivity and specificity in analytical methods.
Case Study: NMR Spectroscopy
A study employing NMR techniques demonstrated the utility of T2 as an internal standard for quantifying thyroid hormones in biological samples. The incorporation of phenoxy-13C6 allows for precise measurements due to distinct spectral signatures.
Mechanism of Action
The mechanism of action of 3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of iodine atoms and the unique structure of the cyclohexa-1,3,5-trien-1-yl group contribute to its specific interactions and mechanisms of action.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-3-[4-(4-hydroxy-3-iodophenyl)oxy-3-iodophenyl]propanoic acid
- (2S)-2-Amino-3-[4-(4-hydroxy-3-bromophenyl)oxy-3-iodophenyl]propanoic acid
- (2S)-2-Amino-3-[4-(4-hydroxy-3-chlorophenyl)oxy-3-iodophenyl]propanoic acid
Uniqueness
The uniqueness of 3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) lies in its incorporation of multiple iodine atoms and the cyclohexa-1,3,5-trien-1-yl group. These features confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Biological Activity
3,3'-Diiodo-L-thyronine (T2) is a thyroid hormone derivative that has garnered attention for its potential biological activities and metabolic effects. This article explores the biological activity of T2, focusing on its mechanisms, effects on metabolism, and relevant research findings.
Overview of 3,3'-Diiodo-L-thyronine (T2)
T2 is a product of thyroid hormone metabolism, specifically derived from the deiodination of thyroxine (T4) and triiodothyronine (T3). It is considered to exert weaker thyromimetic effects compared to T3 but has been shown to influence various physiological processes, including energy metabolism and growth hormone production.
Binding Affinity and Receptor Interaction
Research indicates that T2 binds to thyroid hormone receptors (TRs), albeit with lower affinity than T3. In studies involving cultured rat pituitary cells, T2 demonstrated the ability to stimulate growth hormone production and glucose consumption, similar to T3 but requiring higher concentrations for equivalent effects .
Metabolic Effects
T2 has been implicated in several metabolic processes:
- Energy Metabolism : T2 administration resulted in increased metabolic rates and body temperature in animal models. It also influenced body composition by decreasing fat mass and increasing lean mass .
- Glucose Regulation : Studies have shown that T2 can stimulate glucose uptake in various cell types, suggesting a role in glucose homeostasis .
Case Studies and Experimental Data
- Growth Hormone Stimulation : In a study examining the effects of T2 on rat pituitary cells, it was found that T2 could stimulate growth hormone production at concentrations significantly higher than those required for T3. This suggests that while T2 may act as a weak agonist at TRs, it still plays a role in hormonal regulation .
- Metabolic Profiling : A feasibility study quantified the levels of T2 in human serum using mass spectrometry. The average concentration of 3,3'-T2 was found to be approximately 133 ± 15 pg/ml, indicating its presence in the circulation and potential physiological relevance .
Comparative Analysis of Thyroid Hormone Derivatives
Compound | Binding Affinity | Metabolic Effects | Concentration in Serum (pg/ml) |
---|---|---|---|
T3 | High | Strong stimulation of metabolism | Varies widely |
3,5-Diiodo-L-thyronine (3,5-T2) | Moderate | Modulates energy metabolism | 41 ± 5 |
3,3'-Diiodo-L-thyronine (T2) | Low | Weak agonist for TRs | 133 ± 15 |
Q & A
Basic Research Questions
Q. What is the rationale for using ¹³C₆ isotopic labeling in 3,3'-Diiodo-L-thyronine-(phenoxy-¹³C₆) (T₂) in metabolic studies?
The ¹³C₆ labeling enables precise tracking of T₂ metabolism in biological systems using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). The stable isotope minimizes interference with natural abundance isotopes, improving signal specificity for quantifying metabolic flux, degradation pathways, and tissue distribution. Synthesis methods typically involve introducing ¹³C into the phenoxy ring during precursor assembly, as described in studies on ¹³C-labeled thyroid hormone analogs .
Q. How can researchers verify the isotopic purity and chemical stability of ¹³C₆-labeled T₂?
Isotopic purity (≥99%) and chemical stability are validated using high-resolution mass spectrometry (HR-MS) and liquid chromatography (LC) coupled with isotopic ratio analysis. For example, IsoSciences specifies ≥97% chemical purity via LC-MS, with stability ensured by storing the compound at -20°C in inert, anhydrous conditions to prevent degradation or isotopic exchange .
Q. What analytical techniques are most effective for quantifying ¹³C₆-T₂ in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and selectivity. Stable isotope dilution assays (SIDA) using ¹³C₆-T₂ as an internal standard improve accuracy by correcting for matrix effects and ionization variability. Method validation should include calibration curves, recovery rates, and limits of detection (LOD) tailored to specific tissues or fluids .
Advanced Research Questions
Q. What methodological challenges arise when integrating ¹³C₆-T₂ into in vivo metabolic flux analysis?
Key challenges include:
- Isotopic dilution : Endogenous unlabeled T₂ may dilute the tracer signal, requiring mathematical correction models.
- Compartmentalization : Differential distribution of labeled vs. unlabeled T₂ in tissues necessitates compartment-specific sampling.
- Detection sensitivity : Low-abundance metabolites may require pre-concentration or advanced MS instrumentation. Solutions involve pilot studies to optimize dosing and sampling schedules, coupled with kinetic modeling frameworks .
Q. How can researchers address discrepancies between pharmacokinetic data from ¹³C₆-T₂ and unlabeled T₂ studies?
Discrepancies often stem from isotopic effects altering protein binding affinity or metabolic enzyme interactions. To resolve this:
- Conduct parallel in vitro assays comparing labeled/unlabeled T₂ binding to transporters (e.g., MCT8) or deiodinases.
- Use cross-validation with radiolabeled (e.g., ¹²⁵I) T₂ to confirm tracer behavior in vivo.
- Apply allometric scaling to adjust for mass differences in pharmacokinetic models .
Q. What strategies optimize the synthesis of ¹³C₆-T₂ for high-yield, scalable production?
Synthesis optimization includes:
- Precursor selection : Using ¹³C₆-phenol derivatives to ensure regioselective iodination.
- Reaction conditions : Controlled temperature (0–5°C) and iodine stoichiometry to minimize di- vs. tri-iodination byproducts.
- Purification : Multi-step chromatography (e.g., reverse-phase HPLC) to isolate ¹³C₆-T₂ from unreacted intermediates. Detailed protocols are outlined in studies on ¹³C-labeled thyronine derivatives .
Q. Methodological Design and Data Analysis
Q. How should experimental designs control for potential isotopic exchange in long-term ¹³C₆-T₂ studies?
- Storage controls : Include aliquots of ¹³C₆-T₂ stored under study conditions (e.g., buffer, temperature) to monitor spontaneous isotopic exchange.
- Blank matrices : Analyze biological samples spiked with ¹³C₆-T₂ post-collection to distinguish in vivo vs. artifactual degradation.
- QC standards : Use deuterated analogs (e.g., d₂-T₂) as process controls .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m0/s1/i2+1,3+1,7+1,9+1,10+1,13+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCJBZABTUOGNM-USQDWSSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746356 | |
Record name | O-[4-Hydroxy-3-iodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217459-13-6 | |
Record name | O-[4-Hydroxy-3-iodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1217459-13-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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